2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine
Description
2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine is a morpholine derivative featuring a 3-methyl-1,2,4-thiadiazole ring connected via a carbonyl group to the morpholine core. This structural motif combines the rigidity of the thiadiazole heterocycle with the conformational flexibility of the morpholine ring.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-6-4-13(5-7(2)15-6)10(14)9-11-8(3)12-16-9/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKKFKEYSHFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NC(=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the acylation of 2,6-dimethylmorpholine with 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methyl groups on the morpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
One of the most notable applications of this compound is its fungicidal properties. Research indicates that derivatives containing the thiadiazole moiety exhibit significant antifungal activities. For instance, compounds synthesized from 3-methyl-1,2,4-thiadiazole-5-carbonyl demonstrated moderate to good inhibition rates against various fungal pathogens. In a study, specific derivatives achieved up to 100% inhibition against Cercospora arachidicola at a concentration of 50 mg/L .
Table 1: Fungicidal Activity of Thiadiazole Derivatives
| Compound | Pathogen | Inhibition (%) | Concentration (mg/L) |
|---|---|---|---|
| 2,6-Dimethyl-4-(3-methyl-...) | Fusarium oxysporum | 86.4 | 50 |
| 2,6-Dimethyl-4-(3-methyl-...) | Cercospora arachidicola | 100 | 50 |
Pharmaceutical Applications
Antimicrobial Properties
The compound also shows promise in the pharmaceutical sector due to its antimicrobial properties. The presence of the thiadiazole ring enhances biological activity against various bacterial strains. A study highlighted that morpholine derivatives with thiadiazole exhibited significant antibacterial effects, making them candidates for developing new antibiotics .
Case Study: Antibacterial Activity
In a controlled laboratory setting, several derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a concentration-dependent inhibition of bacterial growth, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Chemical Synthesis
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which can lead to the development of novel compounds with tailored properties for specific applications in materials science and organic electronics.
Table 2: Synthetic Pathways Involving Thiadiazole Derivatives
| Reaction Type | Starting Material | Product |
|---|---|---|
| Condensation | Thiadiazole + Morpholine | Thiadiazole-Morpholine Derivative |
| Functionalization | Thiadiazole Derivative | New Organic Compounds |
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The thiadiazole moiety is known to interact with metal ions and proteins, which can influence its biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Antifungal Potential: While fenpropimorph’s activity is well-documented, the target compound’s thiadiazole-carbonyl group could offer novel mechanisms of action, such as inhibition of fungal cytochrome P450 enzymes .
- Neuropharmacological Applications : Thiotriazoline’s efficacy in nervous system disorders suggests that the target compound’s thiadiazole moiety may similarly modulate heat shock proteins or oxidative stress pathways .
- Structural Optimization : The carbonyl group in the target compound represents a strategic modification for balancing polarity and bioactivity, warranting further exploration in structure-activity relationship (SAR) studies.
Biological Activity
2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiadiazole ring and subsequent attachment to the morpholine structure. A common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid derivatives with morpholine under acidic or basic conditions to yield the desired product.
Antifungal Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antifungal properties. For instance, compounds similar to this compound have shown moderate to good fungicidal activity against various fungal strains. In one study, a related compound demonstrated an inhibition rate of 86.4% against Fusarium oxysporum at a concentration of 50 mg/L .
| Compound | Fungal Strain | Inhibition (%) at 50 mg/L |
|---|---|---|
| 6b | Fusarium oxysporum | 86.4 |
| 6c | Cercospora arachidicola | 100 |
Antimicrobial Activity
In addition to antifungal properties, thiadiazole derivatives have been evaluated for their antimicrobial effects. A review highlighted that various thiadiazole compounds exhibit promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported to be in the low micromolar range .
Case Studies
- Antifungal Efficacy : In a comparative study involving multiple thiadiazole derivatives, it was found that those containing a morpholine moiety exhibited enhanced antifungal activity compared to their non-morpholine counterparts. This suggests that structural modifications can significantly impact biological efficacy.
- Antibacterial Screening : Another study assessed the antibacterial properties of several morpholine-containing thiadiazoles against clinical isolates. The results indicated that certain derivatives had MIC values lower than 10 µg/mL against resistant strains of bacteria .
Pharmacological Implications
The biological activities of this compound suggest its potential as a lead compound in drug development for antifungal and antibacterial therapies. The presence of the thiadiazole ring is critical for its bioactivity, as evidenced by structure-activity relationship (SAR) studies which indicate that modifications to this moiety can enhance or diminish efficacy.
Q & A
Q. What synthetic methodologies are employed to prepare 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine?
The synthesis typically involves coupling the thiadiazole moiety with the morpholine backbone. A key step is the formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives with carboxylic acids under reflux in phosphorous oxychloride (POCl₃), followed by coupling to the morpholine core using standard acyl chloride or mixed anhydride methods . For example, thiadiazole precursors can be synthesized by reacting substituted carboxylic acids with thiosemicarbazide in POCl₃ under controlled reflux conditions (1–3 hours), followed by neutralization and recrystallization . The morpholine component is often pre-functionalized with methyl groups at the 2- and 6-positions via alkylation or reductive amination .
Q. What analytical techniques are critical for structural confirmation of this compound?
A combination of spectral and crystallographic methods is essential:
- NMR Spectroscopy : High-resolution NMR (e.g., 600 MHz) identifies methyl groups (δ 1.20–1.30 ppm for morpholine methyls) and carbonyl/thiadiazole proton environments .
- LCMS : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 280–300 range) and purity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemistry at the morpholine ring .
Q. Table 1: Representative Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 1.20 (d, J=6.44 Hz, 6H, morpholine CH₃) | |
| LCMS (ESI) | m/z 208 (M+H) for related morpholine | |
| X-ray | Crystallographic R-factor < 0.05 |
Advanced Research Questions
Q. How can computational docking guide structure-activity relationship (SAR) studies for this compound?
Molecular docking (e.g., using PyMol or AutoDock) predicts binding modes to target proteins. For instance, in FGFR inhibitor studies, docking revealed that the thiadiazole carbonyl interacts with catalytic lysine residues, while the morpholine ring stabilizes hydrophobic pockets. Binding affinity values (e.g., −9.0 kcal/mol) correlate with inhibitory potency . Key steps:
Protein Preparation : Use PDB structures (e.g., 1IRA) with resolved active sites.
Ligand Optimization : Minimize energy for the compound using DFT or MMFF94 force fields.
Docking Validation : Compare RMSD values (<2.0 Å) between predicted and crystallographic poses .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or target flexibility. Mitigation strategies include:
Q. What experimental designs optimize bioactivity against fungal or cancer targets?
- Fragment-Based Design : Replace the 3-methyl-thiadiazole with bioisosteres (e.g., 1,2,4-triazoles) to enhance binding entropy .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetate) at the morpholine nitrogen to improve membrane permeability .
- Synergistic Screens : Test combinations with epoxiconazole (a known antifungal) to identify additive effects via checkerboard assays .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions during POCl₃-mediated cyclization to prevent hydrolysis .
- Crystallization Tips : Use slow evaporation from ethanol/water (7:3 v/v) for high-quality single crystals .
- Docking Pitfalls : Avoid overfitting by validating against decoy ligands and using consensus scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
